

An In-depth Technical Guide to 4-Pyridylacetonitrile Hydrochloride

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Compound of Interest

Compound Name: 4-Pyridylacetonitrile hydrochloride

Cat. No.: B122261

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Pyridylacetonitrile hydrochloride**, a key building block in medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic route, and presents its characteristic spectral data. Furthermore, it explores the compound's significant role as a precursor in the development of inhibitors for two crucial therapeutic targets: Acyl CoA:cholesterol acyltransferase (ACAT) and the Bone Morphogenetic Protein (BMP) signaling pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and contextualizing the compound's relevance in modern pharmacology.

Introduction

4-Pyridylacetonitrile hydrochloride, also known as 4-Pyridineacetonitrile hydrochloride, is a pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its structural motif is a key component in the synthesis of various biologically active molecules. This guide will delve into the core technical aspects of this compound, from its fundamental properties to its application in the synthesis of targeted therapeutic agents.

Physicochemical Properties

The fundamental properties of **4-Pyridylacetonitrile hydrochloride** are summarized in the table below, providing a quick reference for laboratory use.

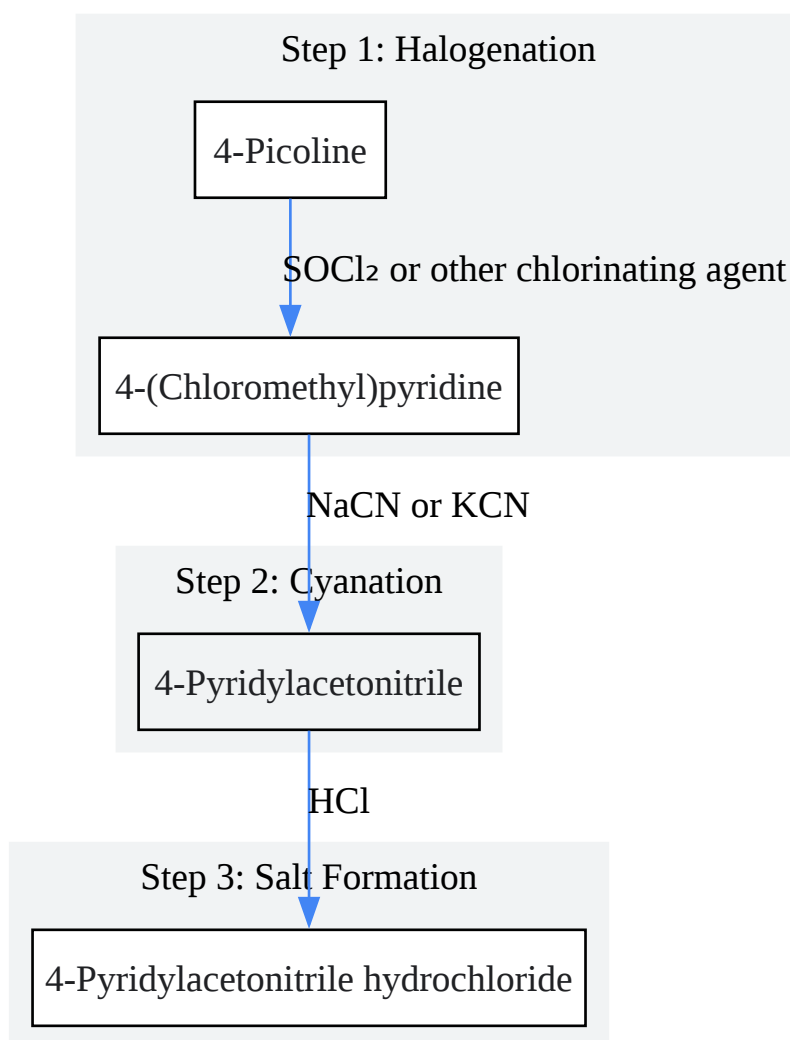
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ ClN ₂	[1]
Molecular Weight	154.60 g/mol	[1]
CAS Number	92333-25-0	
Appearance	White to off-white or pink powder/solid	[2]
Melting Point	267 °C (decomposes)	[2]
Solubility	Soluble in water.	
Purity	Typically ≥98%	

Synthesis of 4-Pyridylacetonitrile Hydrochloride

While the specific initial "discovery" and publication of the synthesis of **4-Pyridylacetonitrile hydrochloride** are not readily available in a singular source, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a 4-halomethylpyridine with a cyanide salt. A detailed experimental protocol based on established chemical principles is provided below.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two main steps: the formation of a suitable 4-pyridyl halide precursor and the subsequent cyanation reaction, followed by salt formation.



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Proposed Synthesis of **4-Pyridylacetonitrile Hydrochloride**.

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

A common method for the synthesis of 4-(chloromethyl)pyridine hydrochloride involves the reaction of 4-pyridinemethanol with thionyl chloride^[3].

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pyridinemethanol.

- **Reagent Addition:** Slowly add thionyl chloride to the flask, typically in a 1:1.1 to 1:1.3 molar ratio relative to the 4-pyridinemethanol^[3]. The reaction is exothermic and should be performed in a fume hood with appropriate cooling.
- **Reaction Conditions:** The mixture is typically stirred and may be gently heated to ensure the reaction goes to completion.
- **Work-up:** After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure. The resulting crude product, 4-(chloromethyl)pyridine hydrochloride, can be purified by recrystallization.

Step 2: Synthesis of 4-Pyridylacetonitrile

This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.

- **Reaction Setup:** In a reaction vessel, dissolve 4-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Reagent Addition:** Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. The cyanide salt is typically used in a slight molar excess.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 4-pyridylacetonitrile.

Step 3: Formation of **4-Pyridylacetonitrile Hydrochloride**

- **Dissolution:** Dissolve the crude 4-pyridylacetonitrile in a suitable anhydrous solvent such as diethyl ether or isopropanol.

- Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
- Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield **4-Pyridylacetonitrile hydrochloride**.

Spectroscopic Data and Characterization

The identity and purity of **4-Pyridylacetonitrile hydrochloride** are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for **4-Pyridylacetonitrile hydrochloride** would include peaks for the methylene protons (adjacent to the nitrile group) and the aromatic protons of the pyridine ring. Due to the protonation of the pyridine nitrogen, the aromatic protons are expected to be shifted downfield.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Expected signals include those for the nitrile carbon, the methylene carbon, and the carbons of the pyridine ring.

Table of Predicted NMR Data:

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Pyridine C2, C6	~8.5-8.8 (d)	~150-155
Pyridine C3, C5	~7.5-7.8 (d)	~125-130
Pyridine C4	-	~140-145
-CH ₂ -	~4.0-4.3 (s)	~20-25
-C≡N	-	~115-120

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Actual spectra should be consulted for precise assignments. A reference to a ^{13}C NMR spectrum is available on SpectraBase[4].

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table of Characteristic IR Absorptions:

Functional Group	Wavenumber (cm^{-1})	Intensity
$\text{C}\equiv\text{N}$ (Nitrile)	~2250	Medium, Sharp
C-H (Aromatic)	~3000-3100	Medium
C-H (Aliphatic)	~2850-2960	Medium
C=C, C=N (Aromatic Ring)	~1400-1600	Medium to Strong
$\text{N}^+\text{-H}$ (Pyridinium)	Broad, ~2400-3200	Variable

A reference to an ATR-IR spectrum can be found on PubChem[1].

Mass Spectrometry (MS)

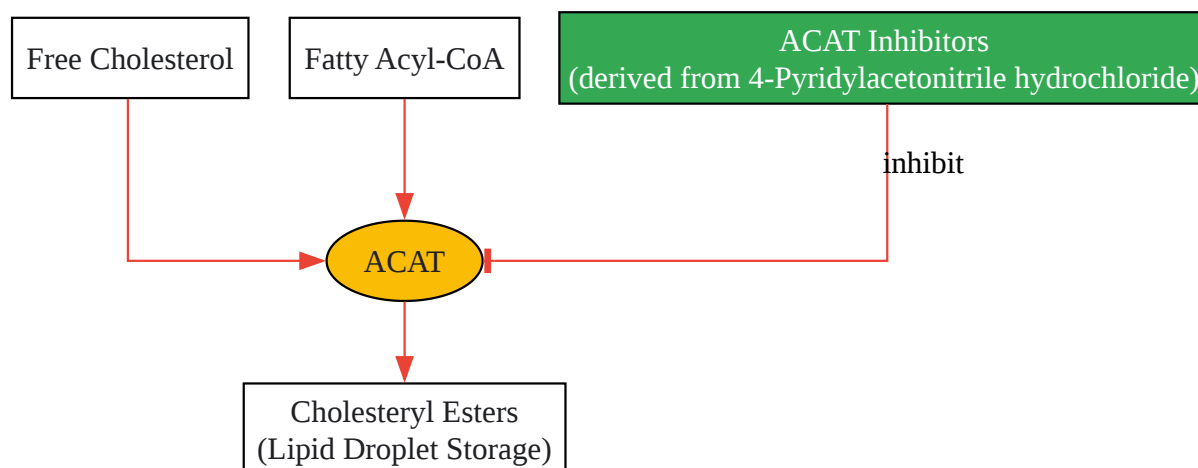
Mass spectrometry would show the molecular ion peak corresponding to the free base (4-pyridylacetonitrile) and fragmentation patterns characteristic of the molecule. The expected molecular weight of the free base is 118.14 g/mol [5].

Applications in Drug Development

4-Pyridylacetonitrile hydrochloride serves as a crucial intermediate in the synthesis of inhibitors targeting enzymes and signaling pathways implicated in various diseases.

Inhibitors of Acyl CoA:Cholesterol Acyltransferase (ACAT)

ACAT is an intracellular enzyme that plays a key role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-coenzyme A[6]. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. **4-Pyridylacetonitrile hydrochloride** is a precursor for the synthesis of certain ACAT inhibitors[2][7].

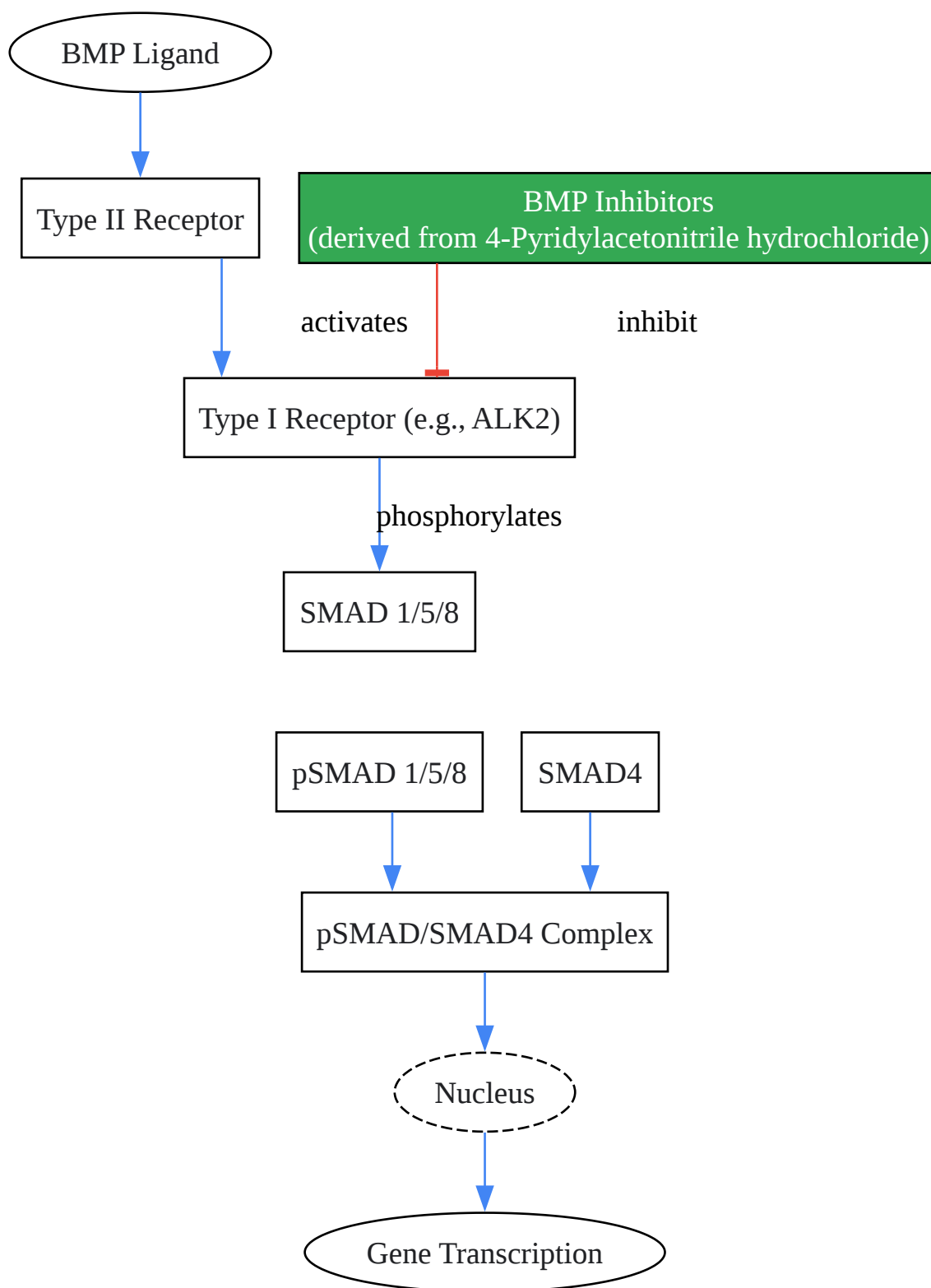


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Role of ACAT and its inhibition.

Inhibitors of Bone Morphogenetic Protein (BMP) Signaling

The BMP signaling pathway is a part of the transforming growth-beta (TGF- β) superfamily and is involved in a wide range of cellular processes, including embryonic development, tissue homeostasis, and bone formation[8]. Dysregulation of BMP signaling is associated with various diseases, including cancer and genetic disorders. **4-Pyridylacetonitrile hydrochloride** is utilized in the synthesis of small molecule inhibitors of BMP signaling[2][7]. For instance, it can be a starting material for compounds that target BMP type I receptors like ALK2[9][10].



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Simplified BMP signaling pathway and point of inhibition.

Conclusion

4-Pyridylacetonitrile hydrochloride is a versatile and valuable reagent in the synthesis of pharmacologically active compounds. Its straightforward synthesis and the reactivity of its nitrile and pyridine functionalities make it an important starting material for creating diverse molecular scaffolds. The role of this compound as a precursor to inhibitors of ACAT and BMP signaling highlights its significance in the ongoing efforts to develop novel therapeutics for cardiovascular diseases, cancer, and other debilitating conditions. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in their drug discovery endeavors.

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